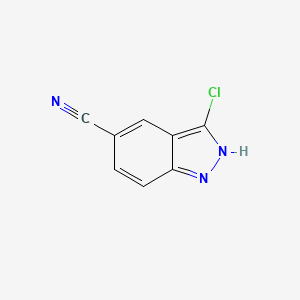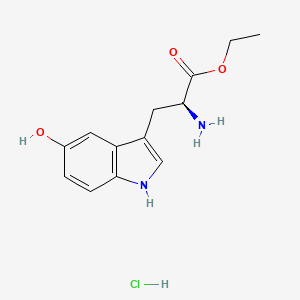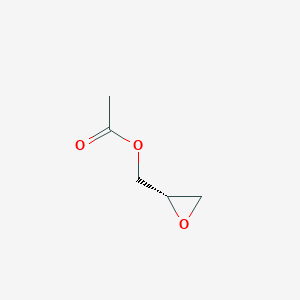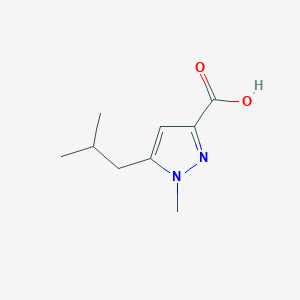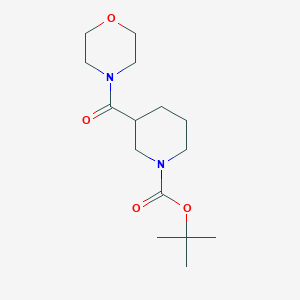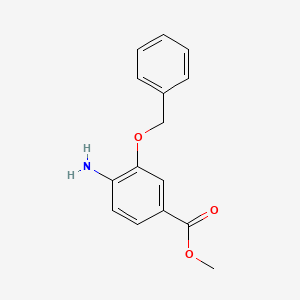
Methyl 4-amino-3-(benzyloxy)benzoate
概要
説明
“Methyl 4-amino-3-(benzyloxy)benzoate” is a chemical compound with the CAS Number: 475215-88-4 . It has a molecular weight of 257.29 and its IUPAC name is "methyl 4-amino-3-(benzyloxy)benzoate" . The compound is solid in physical form .
Synthesis Analysis
The synthesis of “Methyl 4-amino-3-(benzyloxy)benzoate” involves several steps. One method involves the use of bromine in dichloromethane at 20℃ . Another method involves the use of iron (0) in glacial acetic acid at 20 - 40℃ .Molecular Structure Analysis
The molecular structure of “Methyl 4-amino-3-(benzyloxy)benzoate” is represented by the InChI code: 1S/C15H15NO3/c1-18-15(17)12-7-8-13(16)14(9-12)19-10-11-5-3-2-4-6-11/h2-9H,10,16H2,1H3 .Physical And Chemical Properties Analysis
“Methyl 4-amino-3-(benzyloxy)benzoate” is a solid compound . It has a molecular weight of 257.29 . The compound’s InChI code is 1S/C15H15NO3/c1-18-15(17)12-7-8-13(16)14(9-12)19-10-11-5-3-2-4-6-11/h2-9H,10,16H2,1H3 .科学的研究の応用
- Application Summary : This compound is a novel ortho-fluoroazobenzene that has been synthesized and characterized. It is photoactive in solution, but the close-packed lattice appears to inhibit photo-induced structural reorganization in the crystalline state .
- Methods of Application : The synthesis and structure of this compound is described in the referenced article .
- Results or Outcomes : The absorption bands in the visible region show a separation of about 20 nm as expected for o-fluoroazobenzene .
- Application Summary : Sixteen Co(II), Ni(II), Cu(II) and Zn(II) complexes were synthesized by four Schiff base ligands obtained from condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives .
- Methods of Application : The compounds were well characterized by various spectroscopic techniques (FT-IR, UV–Vis, NMR, ESR, SEM, fluorescence), mass spectrometry, elemental analysis (CHN) and physical studies (TGA, XRD, molar conductance, melting point) .
- Results or Outcomes : The compounds were evaluated for their in vitro antioxidant activity and found that the synthesized metal (II) complexes are highly potent and also show good efficiency for decolourizing the purple-coloured solution of DPPH compared to free Schiff base ligands .
Synthesis and Characterization of Photoactive Methyl 4-Bromo-3-((2,6-Difluorophenyl)diazenyl) Benzoate
Synthesis, Structural Analysis, In Vitro Antioxidant, Antimicrobial Activity and Molecular Docking Studies of Transition Metal Complexes Derived from Schiff Base Ligands of 4-(benzyloxy)-2-hydroxybenzaldehyde
- Application Summary : Esters, a class of compounds to which “Methyl 4-amino-3-(benzyloxy)benzoate” belongs, are frequently the source of flavors and aromas in many fruits and flowers. They also make up the bulk of animal fats and vegetable oils—glycerides (fatty acid esters of glycerol). Esters have several commercial and synthetic applications, for example, polyester molecules make excellent fibers and are used in many fabrics .
- Methods of Application : Esters can be synthesized from acid chlorides, acid anhydrides, and carboxylic acids. They can undergo hydrolysis under acidic or basic conditions, trans-esterification, aminolysis, reduction .
- Results or Outcomes : The specific outcomes depend on the type of ester and the reaction conditions. For example, esters can be converted to amides via an aminolysis reaction .
- Application Summary : Benzoate derivatives, which are structurally similar to “Methyl 4-amino-3-(benzyloxy)benzoate”, have been synthesized and evaluated for their biological activity .
- Methods of Application : The synthesis of these compounds typically involves a condensation reaction of an aminophenol derivative with a benzoic acid derivative .
- Results or Outcomes : The specific outcomes depend on the structure of the benzoate derivative and the biological activity being evaluated .
Ester Chemistry
Design, synthesis and biological activity evaluation of benzoate derivatives
- Application Summary : This compound is a novel ortho-fluoroazobenzene that has been synthesized and characterized. It is photoactive in solution, but the close-packed lattice appears to inhibit photo-induced structural reorganization in the crystalline state .
- Methods of Application : The synthesis and structure of this compound is described in the referenced article .
- Results or Outcomes : In solution, the absorption bands in the visible region show a separation of about 20 nm as expected for o-fluoroazobenzene .
- Application Summary : Benzoate derivatives, which are structurally similar to “Methyl 4-amino-3-(benzyloxy)benzoate”, have been synthesized and evaluated for their biological activity .
- Methods of Application : The synthesis of these compounds typically involves a condensation reaction of an aminophenol derivative with a benzoic acid derivative .
- Results or Outcomes : The specific outcomes depend on the structure of the benzoate derivative and the biological activity being evaluated .
Photoactive Methyl 4-Bromo-3-((2,6-Difluorophenyl)diazenyl) Benzoate
Design, Synthesis and Biological Activity Evaluation of Benzoate Derivatives
Safety And Hazards
特性
IUPAC Name |
methyl 4-amino-3-phenylmethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-18-15(17)12-7-8-13(16)14(9-12)19-10-11-5-3-2-4-6-11/h2-9H,10,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHWXUWIXVXUDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60648563 | |
| Record name | Methyl 4-amino-3-(benzyloxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60648563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-amino-3-(benzyloxy)benzoate | |
CAS RN |
475215-88-4 | |
| Record name | Methyl 4-amino-3-(benzyloxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60648563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

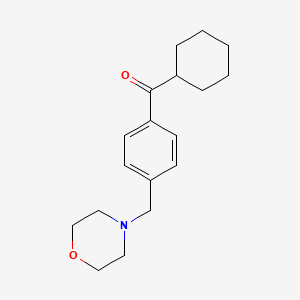
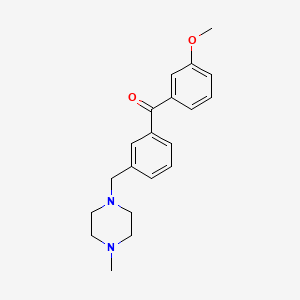
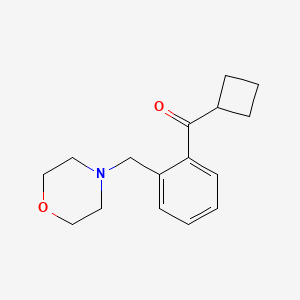
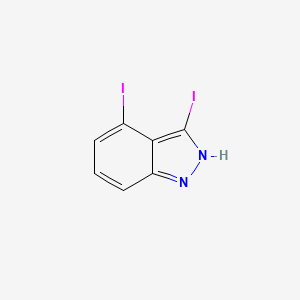
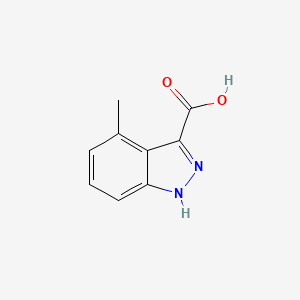
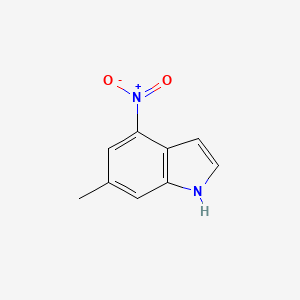
![2-Bromo-4-(trifluoromethyl)benzo[d]thiazole](/img/structure/B1604301.png)
![4-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1604302.png)
![6-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B1604303.png)
